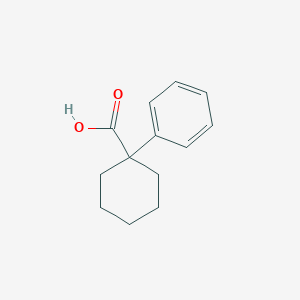

1-Phenylcyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXHHHWXFHPNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150428 | |

| Record name | 1-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-67-7 | |

| Record name | 1-Phenylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1135-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylcyclohexanecarboxylic acid basic properties

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a molecule featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring, represents a significant scaffold in synthetic and medicinal chemistry. Its rigid, three-dimensional structure combined with the lipophilic character of the phenyl and cyclohexyl groups, and the versatile reactivity of the carboxylic acid, makes it a valuable building block for complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical methodologies.

Chapter 1: Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and spectroscopic signature. Understanding these properties is foundational for its application in synthesis and analysis.

Physicochemical Data

The key physicochemical properties are summarized in the table below. The molecule's structure results in it being a solid at room temperature with low solubility in water, a common trait for carboxylic acids with significant hydrocarbon frameworks.[1] Its predicted pKa is typical for a carboxylic acid.[2]

| Property | Value | Source(s) |

| CAS Number | 1135-67-7 | [1][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.27 g/mol | [3] |

| Appearance | White to off-white/beige solid/powder | [1][2] |

| Melting Point | 119-124 °C | |

| Boiling Point | ~302.76 °C (at 760 mmHg) | |

| Predicted pKa | 4.45 ± 0.20 | [2] |

| Solubility | Low in water; Soluble in methanol and other organic solvents. | [1][2] |

| XLogP3-AA | 3.4 | [4] |

Spectroscopic Profile

The spectroscopic data for this compound provides a clear fingerprint for its structural verification.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region due to hydrogen bonding.[4] A strong C=O stretching absorption will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is typical for carboxylic acids in the solid state.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal is the acidic proton of the carboxyl group (-COOH), typically appearing as a broad singlet around 12 ppm. The five protons of the phenyl group will resonate in the aromatic region (7.2-7.5 ppm). The ten protons of the cyclohexane ring will appear as a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180-185 ppm. The carbons of the phenyl group will show signals between ~125 and 145 ppm. The quaternary carbon of the cyclohexane ring attached to both the phenyl and carboxyl groups will be found around 45-55 ppm, with the remaining five cyclohexyl carbons appearing further upfield.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 204. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexane ring.

Chapter 2: Synthesis and Reactivity

The synthesis of this compound is straightforward, and its reactivity is primarily governed by the carboxylic acid functional group.

Synthesis

A common and effective method for synthesizing this compound involves the alkylation of benzyl cyanide (phenylacetonitrile) followed by hydrolysis of the resulting nitrile.[5]

Step 1: Synthesis of 1-Phenyl-1-cyclohexanecarbonitrile

-

Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (NaNH₂) in an anhydrous solvent like toluene or THF.

-

Causality: Anhydrous conditions are critical as sodium amide reacts violently with water. A strong base like NaNH₂ is required to deprotonate the α-carbon of benzyl cyanide, which has a pKa of ~22.

-

-

Deprotonation : Cool the flask in an ice bath and add benzyl cyanide dropwise to the stirred suspension of sodium amide.

-

Alkylation : After the addition is complete, add 1,5-dibromopentane dropwise via the dropping funnel. The reaction is exothermic and should be controlled with cooling. After the addition, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization.

-

Causality: The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an Sₙ2 reaction. An intramolecular Sₙ2 reaction then follows, forming the cyclohexane ring. Refluxing provides the necessary activation energy for the reaction to go to completion.

-

-

Workup : Cool the reaction mixture, and carefully quench by adding water or aqueous ammonium chloride. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude nitrile. Purification can be achieved by vacuum distillation or chromatography.

Step 2: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile to this compound

-

Setup : Combine the 1-Phenyl-1-cyclohexanecarbonitrile from Step 1 with a solution of potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[5]

-

Causality: Basic hydrolysis of a sterically hindered tertiary nitrile requires harsh conditions (strong base and high temperature) to drive the reaction. Diethylene glycol is used as a solvent due to its high boiling point (~245 °C).

-

-

Hydrolysis : Heat the mixture to reflux (typically >180 °C) for several hours until the evolution of ammonia gas ceases.

-

Workup : Cool the mixture and dilute it with water. Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or non-acidic impurities.

-

Isolation : Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2, which will precipitate the carboxylic acid.

-

Purification : Collect the solid product by vacuum filtration, wash it with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, which can undergo several classic transformations.[6] The phenyl and cyclohexyl groups are generally unreactive under standard conditions.

-

Esterification : Reacting this compound with an alcohol under acidic conditions (e.g., catalytic H₂SO₄) leads to the corresponding ester. This is a reversible equilibrium reaction known as the Fischer-Speier esterification.[7][8] To drive the reaction towards the product, the alcohol is often used as the solvent (large excess) or water is removed as it is formed.[9]

-

Amide Formation : Direct reaction with an amine is generally unfavorable. The carboxylic acid must first be "activated". A common method is to convert it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[10] The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate direct amide bond formation.[10][11]

-

Reduction : The carboxylic acid group is resistant to catalytic hydrogenation, which would typically reduce only alkenes or alkynes.[12] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to the corresponding primary alcohol, (1-phenylcyclohexyl)methanol.

Chapter 3: Applications in Research and Drug Development

While this compound itself is primarily a building block, its rigid scaffold is of significant interest in medicinal chemistry. Carboxylic acids are vital functional groups in pharmaceuticals, with roughly 25% of all commercial drugs containing a CO₂H group.[13]

Scaffold for Bioactive Molecules

The structural motif of a phenyl group on a cyclohexane ring provides a defined orientation in space, which is a desirable feature for designing ligands that fit into specific protein binding pockets. This scaffold can be used to explore structure-activity relationships (SAR) by modifying the substitution on the phenyl ring or the cyclohexane ring.

A compelling example is the discovery of potent and selective agonists for the human melanocortin-4 receptor (hMC4R), a target for treating obesity. A closely related analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, when incorporated into a linear pentapeptide, resulted in potent hMC4R agonists with high selectivity over other melanocortin receptor subtypes.[14] This highlights the value of the constrained phenylcyclohexane core in conferring receptor-specific interactions. Furthermore, derivatives of related cyclohexene carboxylic acids have been investigated for their potential as antitumor and anti-inflammatory agents.[15][16]

Synthetic Intermediate

As a versatile chemical intermediate, this compound is used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Its ability to be converted into esters, amides, alcohols, and other derivatives allows for its incorporation into a wide range of target structures.

Chapter 4: Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of this compound and for its analysis in various matrices.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is based on a standard method for analyzing non-polar carboxylic acids.[17]

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Causality: The non-polar nature of the 1-phenylcyclohexane backbone makes it well-suited for retention on a non-polar C18 stationary phase.

-

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be 60:40 MeCN:Water.

-

Causality: The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form). This ensures good peak shape and consistent retention times. Formic acid is preferred for mass spectrometry (MS) compatibility.[17]

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Sample Preparation : Dissolve a known amount of the compound in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.

-

Analysis : Inject 10-20 µL of the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak.

Chapter 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a multifaceted compound whose value extends from its well-defined physicochemical properties to its utility as a synthetic intermediate and a core scaffold in drug discovery. Its straightforward synthesis and the predictable reactivity of its carboxylic acid group make it an accessible and versatile tool for chemists. The demonstrated success of its derivatives in creating selective biological probes underscores its potential for future applications in the development of novel therapeutics.

References

-

SIELC Technologies. (2018, May 16). Separation of 1-Phenylcyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Gillard, R. D., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4. doi: 10.1016/j.bmcl.2005.08.012. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

Scafato, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. doi: 10.1186/s13065-017-0318-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Retrieved from [Link]

-

Stefańska, J., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5849. doi: 10.3390/molecules28155849. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 9). 20.6: Reactions of Carboxylic Acids: An Overview. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. CAS 1135-67-7: this compound [cymitquimica.com]

- 2. 1135-67-7 CAS MSDS (1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 1-Phenylcyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 1-Phenylcyclohexanecarboxylic acid, a molecule of significant interest in synthetic chemistry and as a structural scaffold in drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis pathways, and robust analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Significance

This compound (CAS No: 1135-67-7) is a carboxylic acid featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring.[1][2] This unique quaternary carbon substitution imparts significant steric and electronic properties to the molecule. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for their potential as potent and selective ligands for various biological targets, including sigma 1 receptors and melanocortin receptors, indicating its utility in developing novel therapeutics.[3][4]

Chemical Structure and Physicochemical Properties

The foundational aspect of any chemical entity is its structure, which dictates its physical properties and chemical reactivity.

Molecular Structure

The IUPAC name for the compound is 1-phenylcyclohexane-1-carboxylic acid.[1] It consists of a cyclohexane ring, a phenyl group, and a carboxylic acid functional group, all attached to the C1 position of the cyclohexane ring.

Caption: A generalized two-step synthesis workflow.

Causality in Synthesis: The choice of a strong base in Step 1 is critical to deprotonate the benzylic carbon of phenylacetonitrile, rendering it nucleophilic. The subsequent intramolecular cyclization is favored due to the formation of a stable six-membered ring. The final hydrolysis step is a standard conversion of a nitrile to a carboxylic acid, which can be performed under harsh acidic or basic conditions, leveraging the stability of the core structure. A historical synthesis method reported by Lyle and Lyle involves a multi-step reaction using tert-butyl alcohol and potassium hydroxide with diethylene glycol. [5]

Comprehensive Analytical Characterization

A self-validating analytical workflow is paramount to confirm the identity, purity, and structure of the synthesized compound. This involves a multi-technique approach where the results from each analysis corroborate the others.

Spectroscopic Analysis

Spectroscopy provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.

Expertise & Rationale: IR spectroscopy is the primary tool for identifying functional groups. For this molecule, the carboxylic acid group presents two highly characteristic absorption bands that are easy to identify. [6] Key Expected Absorptions:

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. [6]* C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group, typical for a dimeric carboxylic acid. [6]* Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. This step is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum for the key absorptions listed above.

Expertise & Rationale: NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. The highly deshielded signal of the carboxylic acid proton is a key diagnostic feature. [6] Protocol: Sample Preparation for NMR

-

Weigh approximately 10-15 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube. CDCl₃ is often a good first choice for its versatility.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Cap the tube and gently invert to ensure the sample is fully dissolved.

Expected ¹H NMR Signals (in CDCl₃):

-

~12.0 ppm: A very broad singlet, corresponding to the single acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and chemical exchange. [6]* 7.2-7.5 ppm: A multiplet integrating to 5 protons, representing the aromatic protons of the phenyl group.

-

1.5-2.5 ppm: A complex series of multiplets integrating to 10 protons, corresponding to the aliphatic protons of the cyclohexane ring. The complexity arises from overlapping signals and complex spin-spin coupling.

Expected ¹³C NMR Signals (in CDCl₃):

-

~180-185 ppm: The quaternary carbon of the carbonyl group (-COOH). [6]* ~140 ppm: The quaternary aromatic carbon attached to the cyclohexane ring.

-

~125-129 ppm: Aromatic carbons (CH).

-

~50-60 ppm: The quaternary aliphatic carbon (C1) of the cyclohexane ring.

-

~20-40 ppm: The five aliphatic carbons (CH₂) of the cyclohexane ring.

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a final check on the molecular formula and substructures. Electron Ionization (EI) is a common technique that induces predictable fragmentation.

Expected Data (GC-MS with EI):

-

Molecular Ion (M⁺•): A peak at m/z = 204, corresponding to the exact mass of the molecule. [1]This peak may be weak due to the molecule's stability.

-

Key Fragment Ions:

-

m/z = 159: Loss of the carboxyl group (•COOH, 45 Da). This is often a prominent peak. [1] * m/z = 127: Further fragmentation of the cyclohexyl ring.

-

m/z = 77: Phenyl cation ([C₆H₅]⁺).

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a standard nonpolar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50 °C to 250 °C at 10 °C/min) to ensure volatilization and elution of the compound.

-

MS Detection: Operate the mass spectrometer in EI mode (typically at 70 eV). Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the retention time of the analyte. Analyze the mass spectrum at that retention time to identify the molecular ion and key fragment ions, comparing them to expected values and library data.

Chromatographic Analysis

Chromatography is essential for determining the purity of the compound and for quantification.

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for a molecule with the polarity and LogP of this compound. [7]The nonpolar phenyl and cyclohexyl groups provide strong retention on a nonpolar stationary phase (like C18). The mobile phase must be acidified to suppress the ionization of the carboxylic acid group. This ensures a single, non-ionized species is analyzed, leading to sharp, symmetrical peaks and reproducible retention times. [8] Protocol: Purity Analysis by RP-HPLC

-

Instrument: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile (MeCN) and water. A common starting point is 60:40 MeCN:Water, with 0.1% phosphoric acid or formic acid added to both solvents. [7]Formic acid is preferred for MS compatibility. [7]* Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the phenyl group absorbs strongly.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

-

Injection Volume: 10 µL.

System Validation: The protocol is self-validating. An unsuppressed carboxyl group (i.e., running without acid in the mobile phase) would result in poor peak shape (tailing) and shifting retention times, confirming the necessity of the acidic modifier. The peak area percentage at 254 nm provides a direct measure of the compound's purity relative to other UV-active impurities.

Caption: A comprehensive workflow for the analysis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. [1][2]* H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with significant applications as a molecular scaffold. Its identity, structure, and purity can be unequivocally determined through a synergistic application of spectroscopic (IR, NMR, MS) and chromatographic (HPLC) techniques. The methodologies outlined in this guide provide a robust, self-validating framework for researchers, ensuring high confidence in the quality of the material for subsequent use in synthesis and drug discovery programs.

References

-

Title: 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1-Phenylcyclohexane-1-carboxylic acid Source: SIELC Technologies URL: [Link]

-

Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands Source: PubMed, National Library of Medicine URL: [Link]

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International URL: [Link]

Sources

- 1. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylcyclohexane-1-carboxylic acid | 1135-67-7 [sigmaaldrich.com]

- 3. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Phenylcyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 8. chromatographyonline.com [chromatographyonline.com]

1-Phenylcyclohexanecarboxylic acid CAS number 1135-67-7

An In-Depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid (CAS 1135-67-7)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1135-67-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, detailed analytical characterization, and safety protocols. By integrating established protocols with the underlying chemical principles, this guide serves as an authoritative resource for the practical application and understanding of this versatile molecule.

Introduction and Molecular Overview

This compound is an aromatic carboxylic acid distinguished by a cyclohexane ring bonded to both a phenyl group and a carboxylic acid functional group at the same carbon atom.[1] It typically presents as a white to off-white solid crystalline powder.[1][2] While exhibiting low solubility in water, it is more readily soluble in organic solvents like ethanol and ether.[1]

Its primary significance lies in its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1] The rigid, three-dimensional structure imparted by the phenylcyclohexane core makes it a valuable scaffold in medicinal chemistry.

Key Identifiers:

-

IUPAC Name: 1-phenylcyclohexane-1-carboxylic acid[3]

-

CAS Number: 1135-67-7[3]

-

Molecular Formula: C₁₃H₁₆O₂[4]

-

Molecular Weight: 204.27 g/mol

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 204.27 g/mol | |

| Melting Point | 119-124 °C | |

| Boiling Point | 302.76 °C (at 760 mmHg) | |

| Appearance | White to off-white solid / Beige Powder | [1][2] |

| XLogP3-AA | 3.4 | [3] |

| InChI Key | QXXHHHWXFHPNOS-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding nitrile precursor, 1-Phenyl-1-cyclohexanecarbonitrile. This transformation is a cornerstone reaction for accessing this and related carboxylic acids.

Primary Synthetic Route: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile

The conversion of the nitrile to a carboxylic acid is a robust and well-established method.[4] This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is frequently employed.[5][6] The process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis steps to yield the carboxylate, which is then protonated to form the final carboxylic acid.

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[4]

Objective: To synthesize this compound from 1-Phenyl-1-cyclohexanecarbonitrile.

Materials:

-

1-Phenyl-1-cyclohexanecarbonitrile

-

Potassium Hydroxide (KOH)

-

Diethylene Glycol

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-Phenyl-1-cyclohexanecarbonitrile, a molar excess of potassium hydroxide (typically 3-5 equivalents), and diethylene glycol as the solvent.

-

Causality: A strong base (KOH) is required to initiate the nucleophilic attack on the sterically hindered tertiary nitrile. A high-boiling solvent like diethylene glycol is used to achieve the high temperatures necessary to drive the reaction to completion.

-

-

Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous solution with a significant volume of water.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Causality: At this stage, the product exists as the water-soluble potassium carboxylate salt, while non-polar impurities will partition into the organic phase.

-

-

Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2). A white precipitate of this compound should form.

-

Causality: Protonation of the carboxylate anion renders the carboxylic acid neutral and significantly less water-soluble, causing it to precipitate.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Caption: A typical analytical workflow for confirming the structure and purity.

Spectroscopic Data

The following table summarizes the key spectral features used to identify the compound.

| Technique | Feature | Characteristic Absorption / Shift |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad, 2500–3300 cm⁻¹[7][8] |

| C=O Stretch (Carboxylic Acid Dimer) | Strong, ~1710 cm⁻¹[7][8] | |

| ¹H NMR | Carboxyl Proton (-COOH) | Singlet, ~12 δ (highly deshielded)[7] |

| Aromatic Protons (-C₆H₅) | Multiplet, ~7.2-7.4 δ | |

| Cyclohexane Protons (-C₆H₁₀-) | Multiplets, ~1.4-2.5 δ | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | 165–185 δ[7] |

| Aromatic Carbons (-C ₆H₅) | 125-145 δ | |

| Aliphatic Carbons (-C ₆H₁₀-) | 25-50 δ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 204[3] |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for pharmacokinetic studies. A reverse-phase (RP) method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) provides effective separation.[9]

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material or intermediate.

-

Pharmaceutical Scaffolding: Its rigid structure is used as a scaffold to synthesize more complex molecules with potential therapeutic activities. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation and esterification.[1]

-

Precursor to Arylcyclohexylamines: Historically and in chemical literature, the nitrile precursor to this acid, 1-piperidinocyclohexanecarbonitrile, is famously used in the synthesis of Phencyclidine (PCP) and other related 1-arylcyclohexylamine derivatives.[10][11][12] These compounds have been studied for their effects as central nervous system depressants and dissociative anesthetics.[11][12] While this has applications in neuroscience research, it is also relevant in forensic chemistry due to the illicit synthesis of such compounds.[13]

-

Derivative Studies: Research has been conducted on derivatives of similar cyclohexanecarboxylic acid structures to explore potential anti-inflammatory and antimicrobial activities.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid:

-

Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Get medical attention.[2]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[2]

-

Inhalation: Remove to fresh air. Get medical attention.[2]

-

-

Storage: Store at room temperature in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.

Conclusion

This compound (CAS 1135-67-7) is a well-characterized chemical compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis from nitrile precursors, combined with its utility as a structural scaffold, makes it a valuable intermediate in the production of complex organic molecules, including pharmacologically active agents. A thorough understanding of its properties, synthesis, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 . PubChem, National Center for Biotechnology Information. [Link]

-

The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines . Journal of Medicinal Chemistry. [Link]

-

The synthesis of phencyclidine and other 1-arylcyclohexylamines . TUE Research Portal. [Link]

-

1-Phenylcyclohexane-1-carboxylate | C13H15O2- | CID 6951364 . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of phencyclidine and its derivatives . ResearchGate. [Link]

-

1-Phenylcyclohexane-1-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Separation of 1-Phenylcyclohexane-1-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 . PubChem, National Center for Biotechnology Information. [Link]

-

PCP Synthesis . Scribd. [Link]

-

Evidence for toxic precursors in illicit phencyclidine preparations . Johns Hopkins University. [Link]

-

Analytical Methods . RSC Publishing. [Link]

-

trans-4-Phenylcyclohexane-1-carboxylic Acid . Pharmaffiliates. [Link]

-

Ch. 20 Additional Problems - Organic Chemistry . OpenStax. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions . Crash Course Organic Chemistry #31. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles . NC State University Libraries. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . MDPI. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

-

(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . ResearchGate. [Link]

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications . National Institutes of Health (NIH). [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] . YouTube. [Link]

Sources

- 1. CAS 1135-67-7: this compound [cymitquimica.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Ch. 20 Additional Problems - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Phenylcyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. research.tue.nl [research.tue.nl]

- 12. researchgate.net [researchgate.net]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Phenylcyclohexanecarboxylic Acid from Benzeneacetonitrile

Executive Summary

1-Phenylcyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the readily available precursor, benzeneacetonitrile. The described pathway is a robust two-step process involving an initial cycloalkylation to form a key nitrile intermediate, followed by a thorough hydrolysis to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the underlying chemical principles and mechanistic considerations that govern the transformation. By elucidating the causality behind experimental choices, this guide aims to empower scientists to execute this synthesis with a high degree of control, safety, and efficiency.

Introduction

The synthesis of substituted cyclic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. The 1-phenylcyclohexane moiety is a privileged structure, imparting favorable pharmacokinetic properties such as lipophilicity and metabolic stability. This compound serves as a critical starting material for more complex molecules. The synthetic route beginning with benzeneacetonitrile (also known as phenylacetonitrile or benzyl cyanide) represents an efficient and scalable approach to this important building block. This guide will meticulously detail the two primary stages of this synthesis: the base-mediated cycloalkylation of benzeneacetonitrile with 1,5-dibromopentane and the subsequent hydrolysis of the resulting 1-phenylcyclohexanecarbonitrile intermediate.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The conversion of benzeneacetonitrile to this compound is achieved in two distinct, high-yielding steps. The overall transformation leverages the unique reactivity of the nitrile group and the acidity of its α-proton.

-

Step 1: Cycloalkylation. The acidic α-hydrogen of benzeneacetonitrile is removed by a strong base to generate a resonance-stabilized carbanion. This nucleophile then participates in a double alkylation with 1,5-dibromopentane, proceeding via an initial intermolecular substitution followed by a rate-determining intramolecular cyclization to form 1-phenylcyclohexanecarbonitrile.

-

Step 2: Hydrolysis. The nitrile functional group of the cyclic intermediate is then hydrolyzed to a carboxylic acid. This transformation can be effectively catalyzed by either strong acid or strong base, each with its own mechanistic nuances and practical considerations.[1][2]

The logical flow of this synthetic sequence is outlined in the workflow diagram below.

Caption: Overall workflow for the two-step synthesis.

Section 2: Step 1 - Cycloalkylation of Benzeneacetonitrile

This initial step is critical for constructing the core carbocyclic framework of the target molecule. The success of this reaction hinges on the efficient generation of the phenylacetonitrile anion and its subsequent reaction with the difunctional alkylating agent.

2.1: Mechanistic Principles

The protons on the carbon adjacent to the nitrile group in benzeneacetonitrile are acidic (pKa ≈ 22 in DMSO) due to the inductive electron-withdrawing effect of the nitrile and the resonance stabilization of the resulting conjugate base. A sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate this position quantitatively.[3]

The resulting carbanion is a potent nucleophile. The mechanism proceeds as follows:

-

Deprotonation: The base abstracts an α-proton from benzeneacetonitrile to form the nucleophilic carbanion.

-

Intermolecular Sₙ2: The carbanion attacks one of the electrophilic carbons of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction.

-

Intramolecular Sₙ2 (Cyclization): The α-proton of the newly formed intermediate is still acidic and is deprotonated. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the carbon at the other end of the five-carbon chain to displace the second bromide ion, forming the stable six-membered ring.

An alternative and often safer approach involves phase-transfer catalysis (PTC), where a quaternary ammonium salt transports the hydroxide ion from an aqueous phase into the organic phase to act as the base, eliminating the need for hazardous reagents like sodium amide.[4][5]

Caption: Simplified mechanistic pathway for cycloalkylation.

2.2: Protocol Deep Dive: Synthesis of 1-Phenylcyclohexanecarbonitrile

The following protocol is based on a well-established procedure using sodium amide as the base.[3]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzeneacetonitrile | 117.15 | 222 g | 1.90 |

| 1,5-Dibromopentane | 229.99 | 400 g | 1.74 |

| Sodium Amide (NaNH₂) | 39.01 | 593 g | 15.2 |

| Diethyl Ether (anhydrous) | 74.12 | 4.5 L | - |

| Water | 18.02 | 1.6 L | - |

| 3 N Hydrochloric Acid | 36.46 | 1.0 L | - |

Procedure

-

Setup: Equip a large reaction vessel with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Charge the vessel with sodium amide (593 g) and anhydrous diethyl ether (4.5 L). Heat the suspension to a gentle reflux.

-

Addition of Reactants: A mixture of benzeneacetonitrile (222 g) and 1,5-dibromopentane (400 g) is added dropwise from the addition funnel to the refluxing suspension over approximately 6 hours.

-

Reaction Completion: Maintain the reflux overnight to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously add water (1.6 L) dropwise over 2.5 hours, ensuring the internal temperature remains between 21-24 °C. This step quenches the excess sodium amide and should be performed with extreme care due to the evolution of ammonia gas.

-

Workup: After the addition of water, reflux the mixture for 1 hour. Cool the mixture and filter to remove any inorganic solids. Separate the aqueous layer.

-

Extraction & Washing: Wash the ether layer sequentially with water (1 L) and 3 N HCl (1 L).

-

Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by fractional distillation under high vacuum (boiling point approx. 102 °C at 0.1 mm Hg) to yield pure 1-phenylcyclohexanecarbonitrile.[3] The expected yield is approximately 62%.[3]

2.3: Characterization of 1-Phenylcyclohexanecarbonitrile

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Molecular Formula: C₁₃H₁₅N[6]

-

Molar Mass: 185.27 g/mol [6]

-

Boiling Point: ~102 °C @ 0.1 mmHg[3]

-

IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretch.

-

¹H NMR: Expect complex multiplets for the cyclohexyl protons and aromatic protons in the typical regions.

-

¹³C NMR: The nitrile carbon will appear around 120-125 ppm. The quaternary carbon attached to the phenyl group and nitrile will also be a key signal.

Section 3: Step 2 - Hydrolysis of 1-Phenylcyclohexanecarbonitrile

The final step in the sequence is the conversion of the nitrile group into a carboxylic acid. This is a classic transformation in organic synthesis that can be achieved under either acidic or basic conditions.[7] The choice of method can depend on the stability of the substrate and desired workup procedure.

3.1: Mechanistic Principles

Both acidic and basic hydrolysis proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][7]

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[8][9] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to a tautomer of an amide (an imidic acid), which quickly rearranges to the more stable amide.[7] Under the harsh acidic conditions, the amide is then protonated on its carbonyl oxygen and undergoes further nucleophilic attack by water, eventually leading to the carboxylic acid and an ammonium ion.[2] The protonation of the liberated ammonia makes the final step effectively irreversible.[8]

Caption: Key stages in acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic nitrile carbon without prior activation.[2][7] Protonation of the resulting nitrogen anion by water forms an imidic acid, which tautomerizes to the amide.[7] The amide is then hydrolyzed by the base to form a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[1]

Caption: Key stages in base-catalyzed nitrile hydrolysis.

3.2: Protocol Deep Dive (Acid-Catalyzed Hydrolysis)

This protocol utilizes a potent mixture of sulfuric acid and trifluoroacetic acid, which is effective for hydrolyzing sterically hindered nitriles.[3]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Phenylcyclohexanecarbonitrile | 185.27 | 130 g | 0.70 |

| Trifluoroacetic Acid (TFA) | 114.02 | 415 g | 3.64 |

| Sulfuric Acid (conc.) | 98.08 | 59.5 g | 0.61 |

| Ice | - | 500 g | - |

| Saturated Sodium Carbonate | - | As needed | - |

| Isooctane or Hexane | - | For recrystallization | - |

Procedure

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 1-phenylcyclohexanecarbonitrile (130 g), trifluoroacetic acid (415 g), and concentrated sulfuric acid (59.5 g).

-

Heating: Heat the mixture at reflux for 16 hours.

-

Precipitation: After cooling, pour the reaction mixture carefully onto 500 g of ice. A tan precipitate of the crude carboxylic acid will form.

-

Washing: Collect the precipitate by filtration. Wash the solid sequentially with water, saturated aqueous sodium carbonate solution (to remove acidic residues), and finally with water again until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from isooctane or hexane to yield pure this compound.[3] The expected yield of the crude product is around 85%.[3]

3.3: Purification and Characterization of this compound

Purification of carboxylic acids typically involves extraction and recrystallization.[10] An acid-base extraction can be highly effective: dissolve the crude product in a solvent like diethyl ether, wash with aqueous sodium bicarbonate to convert the carboxylic acid to its water-soluble sodium salt, separate the aqueous layer, and then re-acidify the aqueous layer with HCl to precipitate the pure acid.[10]

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₃H₁₆O₂[11]

-

Molar Mass: 204.26 g/mol [11]

-

Melting Point: 138-141 °C

-

IR Spectroscopy: A very broad absorption from ~2500-3300 cm⁻¹ (O-H stretch) and a strong carbonyl (C=O) absorption around 1700 cm⁻¹.

-

¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

-

¹³C NMR: The carbonyl carbon will be a key signal, typically appearing in the 175-185 ppm range.

Conclusion

The synthesis of this compound from benzeneacetonitrile is a powerful and instructive example of C-C bond formation and functional group transformation. The two-step sequence, involving a robust cycloalkylation followed by a definitive hydrolysis, provides a reliable pathway to this important synthetic intermediate. A thorough understanding of the underlying mechanisms—the generation of carbanions for the alkylation and the nucleophilic attack at the nitrile for the hydrolysis—is paramount for optimizing reaction conditions and maximizing yields. By carefully controlling parameters such as the choice of base, solvent, temperature, and reaction time, researchers can efficiently produce high-purity material suitable for applications in drug discovery and advanced materials development.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

Erowid. (n.d.). Use of PCA (1-phenylcyclohexylamine) as a precursor. Retrieved from [Link]

-

Schwan, A. L., & Pippel, D. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1644–1650. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Org. Synth., Coll. Vol. 6, p.931 (1988); Vol. 53, p.98 (1973). Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2008). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

-

ResearchGate. (2020). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]

-

ResearchGate. (2017). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Org. Synth., Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977). Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYL CYANIDE. Org. Synth., Coll. Vol. 1, p.107 (1941); Vol. 1, p.5 (1921). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Retrieved from [Link]

-

Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2018). Plausible reaction mechanism for the α‐alkylation of phenylacetonitrile 1 with benzyl alcohol 2 in the presence of [Ag/Mg4Al‐LDH] nanocatalyst. Retrieved from [Link]

-

ResearchGate. (2004). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.

- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.

-

OpenStax. (2023). Ch. 20 Additional Problems - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2017). Acid Catalyzed Hydrolysis of Acid Anhydrides. Retrieved from [Link]

-

National Institutes of Health. (2007). Phosphate monoester hydrolysis in cyclohexane. Retrieved from [Link]

-

ResearchGate. (2019). Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide and pKa determination of N-cyclohexylnitrilium ion. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Phenylcyclohexanecarbonitrile | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexanecarboxylic acid, with the CAS number 1135-67-7, is an aromatic carboxylic acid that has garnered interest in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring a cyclohexane ring substituted with both a phenyl group and a carboxylic acid functional group, provides a unique scaffold for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its physical and chemical properties, synthetic routes, and modern analytical techniques for its characterization, providing a crucial resource for professionals in drug discovery and chemical research.

Physicochemical Properties

This compound typically presents as a white to off-white or beige to brown solid.[1][2] It exhibits low solubility in water but is more soluble in organic solvents such as methanol, ethanol, and ether.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C13H16O2 | [2][3] |

| Molecular Weight | 204.27 g/mol | [3] |

| Melting Point | 119-124 °C | [2] |

| Boiling Point | 302.76 °C at 760 mmHg (rough estimate) | [2] |

| pKa | 4.45 ± 0.20 (Predicted) | [2] |

| LogP | 3.35 - 3.4 | [3][4] |

| Appearance | Solid. Beige to brown powder. | [2] |

| Solubility | Soluble in Methanol. | [2] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of the phenyl ring, the cyclohexane scaffold, and the carboxylic acid group. It behaves as a typical carboxylic acid, capable of donating a proton in solution and participating in reactions such as esterification and amidation.[1]

Chemical Structure

Caption: 2D structure of this compound.

Synthesis

A common synthetic route to this compound involves the hydrolysis of 1-phenyl-1-cyclohexanecarbonitrile.[5] This precursor can be synthesized from the reaction of phenylacetonitrile and 1,5-dibromopentane.[5]

Caption: A general synthetic workflow for this compound.

Spectroscopic and Chromatographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by two prominent absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. Additionally, a strong carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹. The presence of the phenyl group may result in aromatic C-H and C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The aromatic protons of the phenyl group would be expected to resonate in the region of 7-8 ppm. The protons on the cyclohexane ring will produce a complex series of signals in the aliphatic region, typically between 1 and 3 ppm.

For ¹³C NMR, the carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm. The carbons of the phenyl ring will appear in the aromatic region (around 120-150 ppm), while the cyclohexane carbons will be found in the aliphatic region (typically 20-50 ppm).

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (204.27). Common fragments may include the loss of the carboxyl group and fragmentation of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[4] A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4] This technique is scalable and can be adapted for preparative separations and pharmacokinetic studies.[4]

Experimental Protocol: HPLC Analysis

The following is a general protocol for the HPLC analysis of this compound, based on established methods for similar compounds.[4]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or formic acid

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Compare this with the sample chromatogram to identify the this compound peak. Calculate the purity of the sample based on the peak area percentage.

Safety Information

This compound is classified as a warning-level hazard.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

References

-

PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link][3][6]

-

SIELC Technologies. (2018, May 16). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link][4]

-

NCSU Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. CAS 1135-67-7: this compound [cymitquimica.com]

- 2. 1135-67-7 CAS MSDS (1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 5. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 1-Phenylcyclohexanecarboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Phenylcyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of this compound derivatives. Designed for professionals in research and drug development, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this versatile chemical scaffold.

Introduction: The this compound Scaffold

The this compound core structure is a foundational scaffold in medicinal chemistry, giving rise to a diverse range of biologically active molecules. Its derivatives have garnered significant attention due to their profound effects on the central nervous system (CNS) and other biological systems. The inherent rigidity of the cyclohexyl ring, combined with the aromatic phenyl group and the reactive carboxylic acid handle, provides a unique three-dimensional framework for molecular interactions with various biological targets. This structural versatility has enabled the development of compounds with activities ranging from neuroprotection to anti-inflammatory and anti-cancer effects. Understanding the nuanced pharmacology of these derivatives is critical for harnessing their therapeutic potential.

Primary Mechanisms of Action: A Dual-Targeting Paradigm

The biological activities of many this compound derivatives are predominantly mediated through their interaction with two key protein targets: the N-Methyl-D-Aspartate (NMDA) receptor and the Sigma-1 (σ1) receptor.

Non-Competitive Antagonism of the NMDA Receptor

A significant number of derivatives, particularly those structurally analogous to phencyclidine (PCP), function as non-competitive antagonists of the NMDA receptor.[1] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[2]

Causality of Action: Overstimulation of the NMDA receptor by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx into neurons. This phenomenon, known as excitotoxicity, is a primary mediator of neuronal death in stroke and is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] this compound derivatives, by acting as channel blockers, physically obstruct the flow of ions, thereby preventing this catastrophic Ca²⁺ overload and conferring neuroprotective effects.[1] These compounds bind to a specific site within the ion channel, often referred to as the "PCP site," effectively plugging the channel when it is in its open state.[4]

Caption: NMDA Receptor Antagonism by this compound Derivatives.

Modulation of the Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[5] Several this compound derivatives, such as carbetapentane, are potent σ1 receptor ligands.[1]

Pharmacological Rationale for Dual Targeting: The interplay between NMDA and σ1 receptors presents a compelling therapeutic strategy. While potent NMDA receptor blockade can lead to undesirable psychotomimetic side effects, σ1 receptor activation offers a neuroprotective and anti-amnesic counterbalance.[6] Sigma-1 receptor agonists can modulate NMDA receptor function, potentiate neurotrophic factor signaling, and reduce neuroinflammation, thereby offering a multi-faceted approach to treating complex neurological disorders.[6][7] This dual-targeting capability allows for the potential development of compounds with a more favorable therapeutic window, mitigating the risks associated with strong NMDA antagonism while enhancing neuroprotective outcomes.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives can be finely tuned through systematic structural modifications. The following table summarizes key SAR trends based on available data for related analogs.

| Compound/Analog | R1 (at Cyclohexane) | R2 (Amine/Ester) | Target Affinity (Ki/IC50) | Key SAR Insight | Reference |

| PCP | -H | Piperidine | NMDA (Ki: 59 nM) | The piperidine ring is crucial for high-affinity NMDA receptor binding. | [1] |

| m-HO-PCP | -H | Piperidine with m-OH on Phenyl | NMDA (Ki: ~7 nM), μ-Opioid (High) | Hydroxylation at the meta position of the phenyl ring significantly increases affinity for both NMDA and opioid receptors. | [5] |

| Carbetapentane | -H | 2-(2-(diethylamino)ethoxy)ethyl ester | σ1 (High), Muscarinic (High) | The ester linkage and diethylamino moiety confer high affinity for sigma and muscarinic receptors. | [1] |

| Analog 34 | -H | Amide with Morpholine | σ1 selective (65-fold over σ2) | Replacing the ester with an amide and the diethylamino group with a morpholine ring enhances selectivity for the σ1 receptor over σ2 and muscarinic receptors. | [8] |

Therapeutic Potential and Applications

The diverse biological activities of these derivatives have led to their investigation in numerous therapeutic areas:

-

Neurodegenerative Diseases: Their ability to combat excitotoxicity and modulate σ1 receptors makes them promising candidates for Alzheimer's, Parkinson's, and Huntington's diseases.[3][7]

-

Depression: Following the discovery of ketamine's rapid antidepressant effects, related NMDA receptor antagonists are being explored for treatment-resistant depression.

-

Pain Management: By blocking NMDA receptors involved in central sensitization, these compounds have potential as analgesics for chronic and neuropathic pain.

-

Anti-inflammatory and Immunomodulatory Effects: Certain derivatives, particularly amidrazones of cyclohex-1-ene-1-carboxylic acid, have demonstrated the ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.

-

Antitussive and Anticonvulsant Activity: The high affinity of some derivatives for σ1 receptors is linked to their potential as cough suppressants and anti-seizure agents.[8]